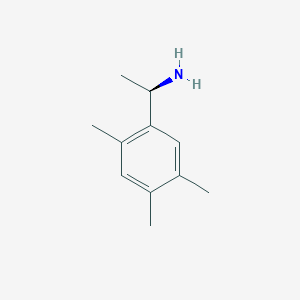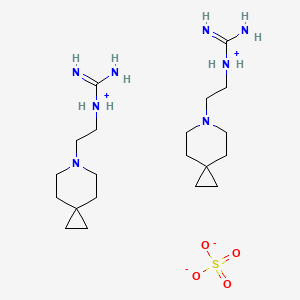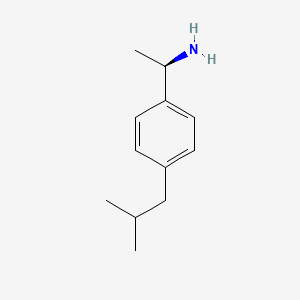
(1R)-1-(2,4,5-trimethylphenyl)ethanamine
Vue d'ensemble
Description
(1R)-1-(2,4,5-trimethylphenyl)ethanamine, also known as ephedrine, is a natural alkaloid found in plants of the genus Ephedra. It has been used for centuries in traditional Chinese medicine for its stimulant and decongestant properties. In recent years, ephedrine has gained attention in the scientific community for its potential applications in research and medicine.
Mécanisme D'action
Ephedrine acts as a sympathomimetic agent, stimulating the release of norepinephrine and dopamine in the brain. It also acts on adrenergic receptors in the peripheral nervous system, causing vasoconstriction and increased heart rate. These effects contribute to the stimulant and decongestant properties of (1R)-1-(2,4,5-trimethylphenyl)ethanamine.
Biochemical and Physiological Effects
Ephedrine has been shown to increase metabolic rate and fat oxidation, making it a popular supplement for weight loss and bodybuilding. It also has bronchodilator effects, making it useful in the treatment of asthma and other respiratory conditions. However, (1R)-1-(2,4,5-trimethylphenyl)ethanamine can also have adverse effects on the cardiovascular system, including increased blood pressure and heart rate.
Avantages Et Limitations Des Expériences En Laboratoire
Ephedrine has a number of advantages for use in laboratory experiments, including its well-established pharmacological properties and availability in pure form. However, its potential for abuse and adverse effects on the cardiovascular system must be taken into account when designing experiments.
Orientations Futures
There are numerous potential future directions for research involving (1R)-1-(2,4,5-trimethylphenyl)ethanamine. These include further investigation into its effects on cognitive function and physical performance, as well as its potential applications in the treatment of various medical conditions. Additionally, new synthetic methods for (1R)-1-(2,4,5-trimethylphenyl)ethanamine and related compounds could lead to the development of novel pharmacological agents with improved efficacy and safety profiles.
Conclusion
(1R)-1-(2,4,5-trimethylphenyl)ethanamine, or (1R)-1-(2,4,5-trimethylphenyl)ethanamine, is a natural alkaloid with a long history of use in traditional medicine. Its stimulant and decongestant properties have led to its widespread use as a supplement for weight loss and bodybuilding. However, its potential for abuse and adverse effects on the cardiovascular system must be taken into account. Ongoing research into (1R)-1-(2,4,5-trimethylphenyl)ethanamine's pharmacological properties and potential applications in medicine and research will continue to shed light on its potential benefits and limitations.
Applications De Recherche Scientifique
Ephedrine has been extensively studied for its effects on the central nervous system, cardiovascular system, and metabolism. It has been shown to increase alertness, enhance cognitive function, and improve physical performance. In addition, (1R)-1-(2,4,5-trimethylphenyl)ethanamine has been used as a treatment for various medical conditions, including asthma, obesity, and narcolepsy.
Propriétés
IUPAC Name |
(1R)-1-(2,4,5-trimethylphenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-7-5-9(3)11(10(4)12)6-8(7)2/h5-6,10H,12H2,1-4H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXBCXGNOPSFGY-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(C)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1C)[C@@H](C)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(2,4,5-trimethylphenyl)ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)propyl]acetamide](/img/structure/B3365178.png)



